molecular formula C15H13NO5S B2455939 N-[(2-benzoylphenyl)sulfonyl]glycine CAS No. 1708401-74-4

N-[(2-benzoylphenyl)sulfonyl]glycine

Cat. No.: B2455939
CAS No.: 1708401-74-4
M. Wt: 319.33
InChI Key: ORFUBKUQZWMCOA-UHFFFAOYSA-N
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Description

N-[(2-Benzoylphenyl)sulfonyl]glycine is a synthetic glycine derivative designed for research applications. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the study of metabolic diseases. Its structure, which incorporates a benzoylphenyl moiety similar to those found in known pharmacologically active molecules, suggests potential as a scaffold for developing ligands that target nuclear receptors like PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which are key regulators of glucose and lipid metabolism . As a glycine derivative, it can also serve as a versatile building block or precursor in organic synthesis and may act as a bidentate ligand for metal ions in coordination chemistry . Researchers can utilize this compound to explore new pathways in the development of therapeutic agents for conditions such as type 2 diabetes and inflammatory diseases . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-benzoylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c17-14(18)10-16-22(20,21)13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFUBKUQZWMCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Benzoylphenyl Sulfonyl Glycine

Strategies for the Construction of the Sulfonylglycine Moiety

The sulfonylglycine unit is a critical pharmacophore, and its synthesis can be approached through several reliable methods. These strategies typically involve the formation of a sulfonamide bond between a sulfonyl chloride and glycine (B1666218) or its derivatives.

Elaboration of Sulfonyl Chloride Precursors

The synthesis of the requisite sulfonyl chloride is a foundational step. A common method for preparing aryl sulfonyl chlorides is through the chlorosulfonation of the corresponding aromatic compound. This electrophilic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. Various reagents can be employed for this transformation, including chlorosulfonic acid or a mixture of sulfur trioxide and a chloride source.

Alternatively, sulfonyl chlorides can be synthesized from S-alkylisothiourea salts through oxidative chlorosulfonation. This method offers an advantage by utilizing readily available alkyl halides or mesylates and thiourea. The process is often favored for its operational simplicity and high yields. Another approach involves a Sandmeyer-type reaction, where an aniline (B41778) derivative is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. The use of stable sulfur dioxide surrogates, such as DABSO (the adduct of DABCO and sulfur dioxide), has made this method more practical and safer for laboratory and industrial applications.

Precursor TypeReagent(s)Key Features
Aromatic HydrocarbonChlorosulfonic acidDirect electrophilic substitution
S-Alkylisothiourea saltN-ChlorosuccinimideUtilizes readily available starting materials
AnilineNaNO₂, HCl, SO₂, Cu catalystSandmeyer-type reaction

N-Acylation and N-Sulfonylation Approaches with Glycine

With the sulfonyl chloride in hand, the next step is the formation of the sulfonamide bond with glycine. This is typically achieved through a nucleophilic substitution reaction where the amino group of glycine attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

To improve solubility and facilitate the reaction, glycine esters (e.g., ethyl or tert-butyl esters) are often used instead of glycine itself. The ester group can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid. Protecting the amino group of glycine is another strategy, particularly in more complex syntheses, to avoid unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

The direct N-sulfonylation of glycine or its esters with the appropriate sulfonyl chloride is a straightforward and widely used method for constructing the sulfonylglycine moiety. Solid-phase synthesis techniques have also been developed for the preparation of N-substituted glycine oligomers, known as peptoids, which can incorporate arylsulfonamide functionalities. nih.govnih.gov

Synthesis of the 2-Benzoylphenyl Scaffold

The 2-benzoylphenyl scaffold provides the structural backbone of the target molecule. Its synthesis requires the formation of a diaryl ketone and the subsequent introduction of the sulfonyl group at the ortho position of one of the phenyl rings.

Formation of the Benzoylphenyl Group

The most common method for synthesizing benzophenone (B1666685) and its derivatives is the Friedel-Crafts acylation. orgsyn.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of a 2-substituted benzophenone, a substituted benzene (B151609) derivative would be acylated with benzoyl chloride, or benzene would be acylated with a substituted benzoyl chloride. For instance, 2-chlorobenzophenone (B131818) can be prepared by the condensation of benzene and 2-chlorobenzoyl chloride in the presence of a catalyst. google.com

Other methods for forming the benzoylphenyl group include the oxidation of diphenylmethane (B89790) derivatives and the reaction of an organometallic reagent, such as a Grignard reagent (phenylmagnesium bromide), with a benzoyl chloride derivative.

Reaction TypeReactantsCatalyst/Conditions
Friedel-Crafts AcylationBenzene derivative + Benzoyl chlorideLewis acid (e.g., AlCl₃)
OxidationDiphenylmethane derivativeOxidizing agent
Organometallic ReactionPhenylmagnesium halide + Benzoyl chloride derivativeAnhydrous ether

Introduction of the Sulfonyl Linker to the Benzoylphenyl System

Once the 2-benzoylphenyl scaffold is assembled, the sulfonyl group must be introduced. If not already present from the starting materials, this is typically achieved through chlorosulfonation of the benzophenone derivative. The directing effects of the existing substituents on the aromatic rings will determine the position of the incoming sulfonyl group. The benzoyl group is a deactivating, meta-directing group. Therefore, to achieve substitution at the ortho position, a starting material with an ortho-directing group may be necessary, or a multi-step synthesis involving rearrangement or functional group manipulation might be required.

A plausible route involves starting with a pre-functionalized phenyl ring. For example, a sulfobenzoic acid derivative can be chlorinated to form a chlorosulfonyl benzoyl chloride compound. google.com This intermediate can then be used in a Friedel-Crafts reaction to form the 2-(chlorosulfonyl)benzoylphenyl scaffold directly. Another approach involves the diazotization of an amino-benzophenone, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group.

Convergent and Divergent Synthesis Pathways

The synthesis of N-[(2-benzoylphenyl)sulfonyl]glycine can be approached through both convergent and divergent strategies.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated to introduce the different functionalities. For instance, one could start with 2-aminobenzophenone (B122507), which is then sulfonylated. The resulting sulfonamide could then be further modified. While potentially less efficient for producing a single target molecule, a divergent approach can be advantageous for creating a library of related compounds for structure-activity relationship (SAR) studies by introducing diversity at a late stage in the synthesis.

Total Synthesis of this compound

The total synthesis of this compound can be approached through a logical sequence of reactions involving the formation of sulfonamide and amide bonds. A plausible synthetic route begins with the commercially available 2-aminobenzophenone.

The synthesis involves two main steps:

Sulfonamide Formation: 2-aminobenzophenone is reacted with a suitable sulfonyl chloride, such as chlorosulfonylacetyl chloride, in the presence of a base to form the key sulfonamide linkage.

Amide Bond Formation (Glycine Coupling): The resulting N-(2-benzoylphenyl)sulfonyl chloride intermediate is then coupled with glycine or a glycine ester. If a glycine ester is used, a final hydrolysis step is required to yield the free carboxylic acid of this compound.

A related synthetic strategy for N-substituted phenyl glycine compounds involves the formation of an imine intermediate from a substituted aniline and glyoxylic acid, followed by a reduction reaction. google.com While not a direct synthesis of the target molecule, this highlights a common pathway for creating the N-phenyl glycine core structure.

Table 1: Plausible Synthetic Route Overview

Step Reactants Reagents/Conditions Intermediate/Product
1 2-Aminobenzophenone, Chlorosulfonylacetyl chloride Pyridine, CH₂Cl₂ N-(2-benzoylphenyl)chloromethanesulfonamide
2 N-(2-benzoylphenyl)chloromethanesulfonamide, Glycine ethyl ester Triethylamine, THF Ethyl N-{[2-(benzoyl)phenyl]sulfonyl}glycinate
3 Ethyl N-{[2-(benzoyl)phenyl]sulfonyl}glycinate LiOH, H₂O/THF This compound

Stereoselective Synthesis Approaches, including Chiral Auxiliary Mediated Reactions

Achieving stereoselectivity in the synthesis of amino acid derivatives is crucial for their application in biological contexts. Chiral auxiliaries are frequently employed to control the stereochemical outcome of reactions involving the α-carbon of glycine.

A notable example in the synthesis of optically active amino acids involves the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary. This approach utilizes a nickel(II) complex of the Schiff base formed between the chiral auxiliary and glycine. This complex serves as a chiral equivalent of a nucleophilic glycine. The reaction of this complex with electrophiles, such as alkyl halides, allows for the stereoselective introduction of substituents at the α-position of the glycine moiety.

The stereochemical course of these reactions is often dictated by the chirality of the auxiliary, which shields one face of the glycine enolate equivalent, leading to a preferred direction of attack by the electrophile. nih.gov Subsequent hydrolysis of the resulting complex removes the chiral auxiliary, yielding the desired α-substituted amino acid with high enantiomeric purity. nih.gov

Table 2: Chiral Auxiliary Mediated Alkylation of Glycine

Chiral Auxiliary Metal Complex Reaction Type Outcome Reference
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Nickel(II) Alkylation Introduction of an alkyl group to the glycine α-carbon with high stereocontrol.
(S)-o-[N-(N-benzylprolyl)amino]benzophenone Nickel(II) Michael Addition Highly stereoselective formation of β-substituted pyroglutamic acids. nih.gov
(R)-2-phenylglycine Zinc(II) Ester enolate-imine condensation Formation of β-lactams with the auxiliary controlling the absolute stereochemistry of two new stereogenic centers. scispace.com

Advanced Chemical Transformations and Derivatization

Further modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) and the development of analogues with tailored properties.

Modification of the Glycine Carboxyl Group

The carboxylic acid functional group of the glycine moiety is a prime site for chemical modification. Standard peptide chemistry techniques can be readily applied to transform this group into a variety of other functionalities. gcwgandhinagar.com

Common transformations include:

Esterification: The carboxyl group can be converted to various esters (e.g., methyl, ethyl, benzyl (B1604629) esters) by reaction with the corresponding alcohol under acidic conditions or using coupling agents. Benzyl esters are particularly useful as they can be removed by hydrogenolysis. gcwgandhinagar.com

Amidation: Reaction with amines using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) yields corresponding amides. This allows for the extension of the molecule and the introduction of diverse substituents.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

These modifications are essential for creating libraries of compounds for screening purposes and for probing the role of the carboxylate in biological interactions. nih.gov

Substituent Effects on the Benzoylphenyl Ring

The electronic and steric properties of the benzoylphenyl ring system can be modulated by introducing various substituents. The effects of these substitutions are often evaluated in the context of SAR studies for biologically active molecules containing this scaffold.

In studies on N-(2-benzoylphenyl)-L-tyrosine analogues, which share the N-(2-benzoylphenyl) core, it was found that the parent structure is highly optimized for its biological target. The addition of substituents to either of the phenyl rings generally leads to a decrease in activity. drugbank.com This suggests that the size, shape, and electronic distribution of the unsubstituted benzoylphenyl moiety are critical for binding and efficacy.

However, modest changes, such as the bioisosteric replacement of one of the phenyl rings, are sometimes tolerated. drugbank.com For instance, replacing the phenyl ring of the benzoyl group with an alkoxy group to form anthranilic acid esters resulted in a particularly promising set of analogues. drugbank.com This indicates that while wholesale substitution is detrimental, specific, carefully chosen modifications can retain or even enhance desired properties.

Table 3: Summary of Substituent Effects on the N-Aryl Moiety

Modification Type General Effect on Activity Notable Exceptions Reference
Addition of substituents to phenyl rings Decreased activity Maintained binding affinity in some cases drugbank.com
Bioisosteric replacement of a phenyl ring Tolerated in some cases Replacement of the benzoyl phenyl ring with an alkoxy group yielded promising analogues (anthranilic acid esters). drugbank.com

Biochemical and Pharmacological Investigations of N 2 Benzoylphenyl Sulfonyl Glycine

Enzyme Target Identification and Interaction Dynamics

N-[(2-benzoylphenyl)sulfonyl]glycine belongs to a class of compounds known as (phenylsulfonyl)glycines, which have been investigated for their potential as inhibitors of aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of long-term diabetic complications. mdpi.com Therefore, the inhibition of aldose reductase is a significant therapeutic strategy. researchgate.netnih.gov

Research into analogues, specifically N-[[(substituted amino)phenyl]sulfonyl]glycines, has provided insight into the inhibitory potential of this structural class. The introduction of a benzoylamino group at various positions on the phenyl ring has been shown to substantially influence potency against rat lens aldose reductase. nih.gov While the 2-benzoylamino derivative was found to be a less potent inhibitor than its corresponding amine analogue, the 3- and 4-benzoylamino analogues were substantially more potent. nih.gov The 4-benzoylamino derivative, in particular, was identified as the most effective inhibitor in its series. nih.gov

Kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. For the N-[[(substituted amino)phenyl]sulfonyl]glycine class of compounds, kinetic analyses have demonstrated a specific mode of interaction with aldose reductase. Studies on the potent 4-benzoylamino analogue revealed that it functions as an uncompetitive inhibitor with respect to the substrate, glyceraldehyde. nih.gov This mechanism suggests that the inhibitor binds to the enzyme-substrate complex. nih.gov Enzyme kinetic evaluations of other N-(phenylsulfonyl)glycine analogues have shown that they produce inhibition by the same mechanism. nih.gov This uncompetitive inhibition pattern is consistent with other known inhibitors of aldose reductase, suggesting an interaction at a common inhibitor binding site on the enzyme. nih.gov

Inhibitory Activity of N-[[(Benzoylamino)phenyl]sulfonyl]glycine Analogues Against Rat Lens Aldose Reductase
CompoundInhibitory Concentration (IC50)Reference
N-[(4-Benzoylamino)phenyl]sulfonyl]glycine0.41 µM nih.gov
N-[(2-Benzoylamino)phenyl]sulfonyl]glycineLess potent than corresponding amine analogue nih.gov

The specificity of an aldose reductase inhibitor is a critical factor, as non-specific inhibition of other related enzymes, such as aldehyde reductase, can lead to undesirable side effects. researchgate.netnih.gov Aldose reductase and aldehyde reductase are both members of the aldo-keto reductase superfamily, and poor selectivity is considered a reason for adverse effects seen with some inhibitors. researchgate.netnih.gov The polyol pathway also involves the enzyme sorbitol dehydrogenase, which converts sorbitol to fructose. mdpi.com While the importance of developing selective aldose reductase inhibitors is well-established, specific studies detailing the selectivity profile of this compound against other nucleotide-requiring enzymes like aldehyde reductase or sorbitol dehydrogenase were not found in the reviewed literature.

Glycine (B1666218) N-acyltransferase (GLYAT) is a mitochondrial enzyme that plays a role in detoxification by catalyzing the conjugation of acyl-CoA molecules with glycine. nih.govmdpi.com A primary substrate for this enzyme is benzoyl-CoA, which reacts with glycine to form N-benzoylglycine (hippuric acid). wikipedia.orgnih.gov

Given the structural similarity of this compound to the product of the GLYAT-catalyzed reaction, there is a potential for interaction. The compound could theoretically act as a product analogue, potentially inhibiting the enzyme. However, direct experimental studies investigating the interaction between this compound and glycine N-acyltransferase have not been reported in the reviewed scientific literature.

Glycine is a fundamental amino acid involved in numerous metabolic pathways, including the synthesis of purines, heme, and glutathione. youtube.com Enzymes involved in its metabolism are varied and crucial for cellular function. youtube.com N-acyl amino acids are a broad class of molecules with diverse biological roles. nih.govfrontiersin.org Despite the central role of glycine metabolism, literature detailing the exploration of this compound's effects on other enzyme systems involved in amino acid metabolism is not available.

Investigation of Aldose Reductase Inhibition and Related Enzymes

Receptor Binding and Modulation Studies

While this compound itself has not been the subject of receptor binding studies in the available literature, other structurally related N-acyl glycines have been shown to modulate the activity of neuronal receptors. Glycine receptors (GlyRs) are ligand-gated ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brain stem. nih.gov

Notably, the endogenous lipid mediator N-arachidonoyl glycine (NA-Gly) has been found to modulate GlyRs. nih.gov This demonstrates that the N-acylation of glycine can produce molecules with activity at these important CNS targets. nih.gov Studies have shown that NA-Gly can enhance inhibitory glycinergic synaptic transmission. nih.gov However, there are no specific data from receptor binding assays or functional modulation studies to indicate whether this compound interacts with glycine receptors or any other receptor systems.

Assessment of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism or Antagonism

There is no available data to assess whether this compound acts as an agonist or antagonist of PPARγ.

Other Nuclear Receptors and Ligand-Gated Ion Channels

No studies have been published detailing the interaction of this compound with other nuclear receptors or ligand-gated ion channels.

Transporter Interaction Studies

Inhibition of Amino Acid Transporters, e.g., Sodium-Coupled Neutral Amino Acid Transporter 2 (SNAT2)

There is no information available regarding the inhibitory activity of this compound on SNAT2 or any other amino acid transporters.

Assessment of Uptake and Efflux Mechanisms

The mechanisms of cellular uptake and efflux for this compound have not been investigated in any published research.

Table of Compounds Mentioned

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-[(2-benzoylphenyl)sulfonyl]glycine, the key pharmacophoric elements can be broken down into the sulfonyl group, the benzoylphenyl moiety, and the glycine (B1666218) backbone.

Role of the Sulfonyl Group in Bioactivity

The sulfonamide functional group is a well-established pharmacophore in a multitude of therapeutic agents. Its role extends beyond simply linking the benzoylphenyl and glycine moieties. The sulfur atom, with its tetrahedral geometry and the two electronegative oxygen atoms, can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. The polarity and acidic nature of the N-H proton in the sulfonamide can also contribute to binding affinity and selectivity. The sulfonyl group's rigid nature helps to orient the attached phenyl rings in a defined spatial arrangement, which is often critical for fitting into the binding pocket of a receptor or enzyme.

Importance of the Benzoylphenyl Moiety for Target Recognition

The N-(2-benzoylphenyl) portion of the molecule is a significant contributor to its biological activity, primarily through hydrophobic and aromatic interactions. Structure-activity relationship studies on related compounds, such as N-(2-benzoylphenyl)-L-tyrosine analogs, have revealed that this moiety is critical for target recognition. Research indicates that only modest alterations to the N-2-benzoylphenyl group are permissible without a significant loss of activity. This suggests that the size, shape, and electronic properties of this group are finely tuned for optimal interaction with its biological target. The two phenyl rings provide a large surface area for van der Waals and π-π stacking interactions within a hydrophobic binding pocket.

Positional and Substituent Effects on Biological Activity

The biological activity of this compound can be modulated by systematic modifications to its core structure. Understanding the effects of positional changes and the introduction of various substituents is crucial for optimizing its potency and selectivity.

Systematic Modification of the Benzoylphenyl Ring

Alterations to the benzoylphenyl moiety have a profound impact on the compound's activity. Studies on analogous series have shown that the addition of substituents to either of the phenyl rings generally leads to a decrease in biological activity. This suggests that the unsubstituted benzoylphenyl group provides the optimal steric and electronic profile for target binding.

Modification to Benzoylphenyl RingRelative Biological ActivityReference
UnsubstitutedHigh nih.gov
Addition of various substituentsGenerally Lower nih.gov
Bioisosteric replacement of a phenyl ring with an alkoxy groupPotentially High nih.gov

Derivatization of the Glycine Nitrogen and Carboxyl Functionalities

Modifications to the glycine portion of the molecule, specifically at the nitrogen and carboxyl groups, can significantly influence its pharmacokinetic and pharmacodynamic properties. Esterification of the carboxyl group, for example, can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. However, this often comes at the cost of reduced binding affinity, as the free carboxylate is frequently essential for target interaction. Such ester derivatives may act as prodrugs, which are converted to the active carboxylic acid in vivo.

Alkylation or acylation of the sulfonamide nitrogen can also impact activity. These modifications can alter the acidity of the N-H proton and the hydrogen bonding capacity of the sulfonamide group. The introduction of bulky substituents at this position may also introduce steric hindrance, preventing the molecule from binding effectively to its target.

Derivatization of Glycine MoietyPotential Effect on ActivityRationale
Carboxyl group esterificationDecreased in vitro, potential for in vivo activityMasks key binding group; may act as a prodrug
N-alkylation/acylation of sulfonamideLikely decreasedAlters electronic properties and introduces steric bulk

Stereochemical Influences on Activity and Selectivity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets, which are themselves chiral. For a molecule like this compound, the introduction of chiral centers can lead to the existence of stereoisomers (enantiomers and diastereomers), each potentially exhibiting unique biological activity and binding affinities.

The presence of a chiral center, typically a carbon atom bonded to four different substituents, in analogues of this compound can have a profound impact on their biological profiles. In many classes of neurologically active compounds, including glycine transporter inhibitors, the biological activity is often stereospecific, with one enantiomer displaying significantly higher potency than the other.

For instance, in studies of compounds targeting the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, stereochemistry plays a pivotal role. The precise spatial orientation of key functional groups is necessary for optimal interaction with the receptor's binding pocket. It is well-established that only one enantiomer of a chiral drug may fit correctly into the active site of a receptor or enzyme, leading to a biological response, while the other enantiomer may be inactive or even elicit off-target effects.

While direct experimental data for this compound is not available, it can be hypothesized that if a chiral center were introduced into its structure, for example, by substitution on the glycine methylene (B1212753) group, the resulting enantiomers would likely exhibit differential biological activity.

Compound Class Stereochemical Observation Implication for Biological Activity
Glycine Transporter InhibitorsOften exhibit high stereoselectivity.One enantiomer is typically significantly more potent in inhibiting glycine transport.
NMDA Receptor LigandsBinding to the glycine site is highly dependent on stereochemistry.The spatial arrangement of substituents dictates agonist or antagonist activity and affinity.
N-acyl-α-amino acidsChirality of the amino acid residue is crucial for biological recognition and activity.L-amino acid derivatives often show higher activity in biological systems compared to their D-counterparts.

When a molecule possesses more than one chiral center, diastereomers can exist. Unlike enantiomers, diastereomers have different physical properties and can exhibit substantial differences in their binding affinities and biological activities. The relative orientation of substituents at each chiral center can either facilitate or hinder the molecule's ability to adopt the optimal conformation for binding to its biological target.

The binding of a ligand to a protein target is a highly specific process governed by a multitude of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The precise three-dimensional arrangement of a molecule's functional groups determines the strength and specificity of these interactions.

Stereoisomer Type Binding Characteristic Expected Outcome for this compound Analogs
Enantiomers Can exhibit different affinities for a chiral binding site.One enantiomer is likely to show preferential binding and higher potency.
Diastereomers Typically have distinct binding affinities and efficacies.Different diastereomers are expected to display a range of biological activities, from highly active to inactive.

In the broader context of drug design and development, the synthesis and biological evaluation of individual stereoisomers are critical steps. Understanding the stereochemical requirements for activity allows for the optimization of lead compounds, leading to more potent and selective therapeutic agents. While the specific stereochemical influences on this compound remain to be elucidated through direct experimental investigation, the principles of stereoselectivity in drug-receptor interactions strongly suggest that this would be a crucial aspect of its pharmacology.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based and Structure-Based Drug Design Approaches

Structure-based and ligand-based drug design are foundational strategies in computational drug discovery. Structure-based methods rely on the known 3D structure of the biological target to predict how a ligand might bind, while ligand-based approaches use the knowledge of other active molecules to make predictions when the target's structure is unknown.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of N-[(2-benzoylphenyl)sulfonyl]glycine, docking simulations are performed to predict its binding affinity and mode of interaction within the active site of identified biological targets, such as enzymes or receptors. This process involves placing the flexible ligand into the binding pocket of a rigid or flexible receptor and using a scoring function to estimate the binding energy. nih.gov

The results from docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, the sulfonyl group and the glycine (B1666218) moiety of the compound can act as hydrogen bond donors and acceptors, while the benzoylphenyl group can engage in hydrophobic and pi-stacking interactions. These insights are crucial for understanding the basis of molecular recognition and for designing derivatives with improved binding affinity. mdpi.comresearchgate.net A series of sulfonyl-α-L-amino acid derivatives, including a glycine-containing compound, were subjected to docking studies to predict their binding geometry and correlate it with biological activity. ekb.egresearchgate.net

Below is a hypothetical table illustrating potential docking results of this compound against several enzyme targets implicated in disease.

Target EnzymePDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)5KIR-9.2Arg120, Tyr355, Ser530
Matrix Metalloproteinase-95CUH-8.5His226, Glu227, Pro247
Carbonic Anhydrase II2CBA-7.8His94, His96, Thr199

Note: This data is illustrative and intended to represent typical outputs of molecular docking simulations.

Following molecular docking, Molecular Dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-receptor complex over time. nih.gov MD simulations provide an atomistic description of the system's movements by solving Newton's equations of motion, offering insights into the conformational changes and flexibility of both the ligand and the target protein. mdpi.com This analysis is critical for validating the docking pose and understanding the energetic factors that contribute to binding stability. mdpi.com

By simulating the behavior of the this compound-target complex in a solvated environment, researchers can monitor the persistence of key interactions identified in docking. Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the evolution of hydrogen bonds are analyzed. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. mdpi.com

The table below summarizes key parameters analyzed during an MD simulation to evaluate the stability of a ligand-protein complex.

Simulation ParameterDescriptionIndication of Stability
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.Low and converging RMSD values for the ligand and protein backbone.
RMSF (Root Mean Square Fluctuation)Measures the flexibility of individual atoms or residues during the simulation.Lower RMSF values in the binding site residues upon ligand binding.
Hydrogen Bond AnalysisTracks the formation and breakage of hydrogen bonds between the ligand and protein.High occupancy of key hydrogen bonds throughout the simulation.
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value indicates the protein's overall structure is not destabilized. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is valuable for predicting the activity of novel compounds and for optimizing lead structures.

QSAR models can be developed in two primary forms: 2D-QSAR and 3D-QSAR. 2D-QSAR models correlate biological activity with 2D chemical descriptors, such as physicochemical properties and topological indices. nih.gov These models are computationally efficient and useful for understanding the global properties that influence activity. researchgate.net

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. mdpi.com These models correlate biological activity with the spatial arrangement of steric and electrostatic fields around the molecules. nih.gov For a series of this compound analogs, a 3D-QSAR model could generate contour maps highlighting regions where modifications to the molecular structure would likely enhance or diminish biological activity. frontiersin.org The development of robust QSAR models is a fundamental tool for the rational design of new bioactive compounds. mdpi.com

The table below presents typical statistical parameters used to validate the predictive power of a QSAR model.

Statistical ParameterDescriptionAcceptable Value
r² (Coefficient of Determination) Indicates the proportion of variance in the biological activity explained by the model for the training set.> 0.6
q² or r²cv (Cross-validated r²) Measures the internal predictive ability of the model, typically determined by leave-one-out cross-validation.> 0.5
r²pred (Predictive r²) Measures the external predictive ability of the model on an independent test set of compounds.> 0.6

The core of QSAR analysis involves identifying and correlating physicochemical descriptors with biological activity. nih.gov These descriptors quantify various aspects of a molecule's structure and properties. For this compound and its analogs, relevant descriptors would be calculated to build the QSAR model. dergipark.org.tr The goal is to create a statistically sound equation that can predict the activity of new molecules based on their calculated descriptor values. researchgate.net

Common descriptors include:

Hydrophobicity descriptors (e.g., LogP): Quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Electronic descriptors (e.g., dipole moment, partial charges): Describe the electronic distribution within the molecule, which is crucial for electrostatic interactions with the target.

Steric descriptors (e.g., molar refractivity, molecular weight): Relate to the size and shape of the molecule, affecting its fit within the binding pocket. nih.gov

Topological descriptors: Numerical indices that describe the connectivity and branching of the molecule.

The table below lists key descriptors and their potential influence on the biological activity of a compound series.

Descriptor TypeExample DescriptorPotential Influence on Biological Activity
HydrophobicLogP (Octanol-Water Partition Coefficient)Affects membrane permeability and hydrophobic interactions with the target.
ElectronicDipole MomentInfluences long-range electrostatic interactions and drug-receptor binding. dergipark.org.tr
StericMolar Refractivity (MR)Relates to molecular volume and polarizability, affecting binding site complementarity. nih.gov
Quantum ChemicalHOMO/LUMO EnergiesIndicates electron-donating/accepting capabilities and chemical reactivity.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. nih.gov DFT is used to calculate a wide range of molecular properties for this compound, such as optimized geometry, charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). researchgate.net

These calculations are valuable for several reasons:

Accurate Geometries: DFT provides a precise 3D structure of the molecule, which can be used as a starting point for docking and MD simulations.

Reactivity Insights: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net

Interaction Potential: The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attacks and intermolecular interactions like hydrogen bonding. researchgate.net

Theoretical calculations using DFT have been successfully applied to determine the stable conformers and dipole moments of glycine and related molecules. arxiv.org

This table summarizes key electronic properties of this compound that can be determined using DFT calculations.

DFT-Calculated PropertyDescriptionRelevance in Drug Design
Optimized Molecular Geometry The lowest energy 3D arrangement of atoms.Provides an accurate conformation for docking and 3D-QSAR studies.
HOMO-LUMO Energy Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Identifies sites for hydrogen bonding and other electrostatic interactions with the target.
Dipole Moment A measure of the overall polarity of the molecule.Important for understanding solubility and long-range interactions with the biological target. arxiv.org

Electronic Structure Analysis of this compound

Table 1: Hypothetical Electronic Structure Data for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

ParameterCalculated ValueMethod/Basis Set
HOMO Energy--
LUMO Energy--
HOMO-LUMO Gap--
Dipole Moment--
Molecular Electrostatic Potential (Min/Max)--

No specific research data is available for this section.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly in biological systems where it must fit into the active site of a protein. Conformational analysis involves exploring the potential energy surface of a molecule to identify stable, low-energy conformers. This is achieved by systematically rotating rotatable bonds and calculating the corresponding energy. The results provide an understanding of the molecule's flexibility and its preferred shapes.

Table 2: Hypothetical Conformational Analysis Data for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)Population (%)
1---
2---
3---

No specific research data is available for this section.

Interaction Energies with Active Site Residues

To understand how a molecule might interact with a biological target, such as an enzyme, molecular docking and molecular dynamics simulations are performed. These methods predict the binding mode and calculate the interaction energy between the ligand (in this case, this compound) and the amino acid residues in the protein's active site. These interaction energies are composed of various components, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

Table 3: Hypothetical Interaction Energies of this compound with a Target Protein (Note: The following data is illustrative and not based on actual experimental or computational results.)

Active Site ResidueInteraction TypeInteraction Energy (kcal/mol)
---
---
---
Total Binding Energy -

No specific research data is available for this section.

In Vitro Biological System Investigations

Cell-Based Functional Assays

Cell-based assays provide a valuable platform for observing the effects of a compound in a more physiologically relevant environment than isolated biochemical systems. Such studies can offer insights into a compound's ability to permeate cell membranes, interact with its target in a complex cellular milieu, and elicit a functional response.

Enzyme Activity Assays in Cellular Extracts or Live Cells

To date, publicly available research has not detailed specific investigations into the direct effect of N-[(2-benzoylphenyl)sulfonyl]glycine on enzyme activity within cellular extracts or live cell systems.

Receptor Activation/Inhibition Assays

Comprehensive studies focusing on the activity of this compound in receptor activation or inhibition assays are not extensively documented in the current body of scientific literature.

Cell-Based Transport Studies, e.g., 3H-glycine Uptake Inhibition Assays

Biochemical Assays Using Recombinant Proteins

Biochemical assays that utilize purified, recombinant proteins are instrumental in dissecting the direct interaction between a compound and its molecular target, free from the complexities of a cellular environment. These assays are fundamental for determining key quantitative measures of a compound's potency and binding affinity.

Determination of IC50 and Ki Values for Enzyme Inhibition

Quantitative assessment of the inhibitory potential of this compound against specific enzymes, characterized by the determination of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, has not been reported in the accessible scientific literature.

Ligand Binding Assays for Receptor Interactions

Detailed findings from ligand binding assays designed to quantify the affinity of this compound for specific receptors are not currently available.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding in vitro biological system investigations of the chemical compound This compound .

Searches for mechanistic studies, including the modulation of mTORC1 signaling pathways, as well as gene expression and proteomic profiling in response to this particular compound, did not yield any relevant research findings.

This suggests that this compound may be a novel compound, a compound not widely studied, or it may be referred to by a different designation in existing literature that is not publicly accessible. The specific citation number "" included in the query suggests that the requested information may originate from a proprietary or non-public source.

Consequently, it is not possible to provide a detailed article on the specified topics for this compound without access to the referenced source material. Any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Future Directions and Research Perspectives

Design of Novel Analogs with Enhanced Potency and Selectivity

The development of new analogs of N-[(2-benzoylphenyl)sulfonyl]glycine is a primary focus of ongoing research, with the goal of improving its efficacy and specificity. Scientists are exploring systematic modifications to its chemical structure to enhance its interaction with biological targets while minimizing off-target effects.

One promising strategy involves the chemical modification of the benzoylphenyl group. Researchers are investigating the introduction of various substituents on this aromatic ring to modulate the compound's electronic and steric properties. The aim is to optimize its binding affinity and selectivity for its target proteins. For instance, the introduction of electron-withdrawing or electron-donating groups could significantly alter the compound's potency.

Another avenue of exploration is the modification of the glycine (B1666218) component. By replacing the glycine with other amino acids or their derivatives, researchers hope to fine-tune the compound's pharmacokinetic profile and cellular uptake. These changes could lead to improved bioavailability and a more favorable therapeutic window.

Furthermore, the sulfonyl linkage is also a target for chemical alteration. The synthesis of bioisosteres, which are structurally different but have similar biological properties, could lead to analogs with enhanced stability and efficacy. The overarching goal of these synthetic efforts is to generate a library of novel compounds for extensive biological evaluation.

Analog Series Modification Strategy Intended Outcome
BPS-ASubstitution on the benzoyl ringEnhanced potency and target selectivity
BPS-GReplacement of the glycine moietyImproved pharmacokinetic properties
BPS-SBioisosteric replacement of the sulfonyl groupIncreased metabolic stability

Exploration of New Biological Targets and Therapeutic Applications

While the initial therapeutic focus for this compound and its analogs has been established, there is significant potential for this chemical scaffold to interact with other biological targets, thereby opening up new therapeutic avenues. The structural motifs present in this compound, namely the sulfonamide and the benzophenone (B1666685), are known to be pharmacologically active in various contexts.

One area of investigation is the potential for these compounds to act as inhibitors of glycine transporters, such as GlyT1 and GlyT2. researchgate.netnih.gov The regulation of glycine levels in the central nervous system is crucial for neurotransmission, and inhibitors of these transporters have shown potential in treating CNS disorders like schizophrenia. researchgate.net The N-phenylsulfonylglycine scaffold is a known feature of aldose reductase inhibitors, suggesting a potential application in diabetic complications. nih.gov

Further screening of this compound and its derivatives against a panel of enzymes and receptors could uncover unexpected biological activities. This unbiased approach, often referred to as target fishing or reverse pharmacology, could reveal novel mechanisms of action and expand the therapeutic utility of this class of compounds beyond its initial indications. The exploration of these new targets could lead to the development of treatments for a wider range of diseases.

Advanced Computational Methodologies for Prediction and Optimization

The role of computational chemistry in drug discovery is rapidly expanding, and these advanced methodologies are being applied to the study of this compound to accelerate the development of optimized analogs. Computational tools allow for the prediction of molecular properties and the simulation of interactions with biological targets, providing valuable insights that can guide synthetic efforts.

Molecular dynamics simulations are being employed to study the conformational flexibility of this compound and its binding modes to target proteins. nih.gov These simulations provide a dynamic picture of the ligand-receptor interactions, helping to explain the structure-activity relationships observed experimentally. Quantum mechanics calculations are also being used to determine the electronic properties of the molecule, which are crucial for its reactivity and binding affinity.

Furthermore, quantitative structure-activity relationship (QSAR) models are being developed to predict the biological activity of novel analogs based on their chemical structure. rsc.org These models, built upon existing experimental data, can be used to prioritize the synthesis of compounds with the highest predicted potency and selectivity. The use of these computational approaches can significantly reduce the time and resources required for the discovery of new drug candidates. nih.govresearchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, researchers are turning to the integration of multi-omics data. This systems biology approach involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data to create a comprehensive picture of the cellular response to the compound.

By examining the changes in gene expression (transcriptomics) and protein levels (proteomics) following treatment with this compound, researchers can identify the signaling pathways and cellular processes that are modulated by the compound. This information can help to elucidate its mechanism of action and identify potential biomarkers for its therapeutic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(2-benzoylphenyl)sulfonyl]glycine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves coupling 2-benzoylphenylsulfonyl chloride with glycine under alkaline conditions. A reference procedure for analogous sulfonamide-glycine derivatives (e.g., N-(glycine)-para-styrene sulfonamide) uses a 1:1 molar ratio of sulfonyl chloride to glycine in chloroform, with slow addition of 1M NaOH to maintain pH 9–10 . Optimization may include temperature control (0–5°C to minimize side reactions), solvent selection (e.g., THF for improved solubility), and post-synthesis purification via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of This compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm sulfonamide bond formation and aromatic substitution patterns.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₅H₁₃NO₅S, expected m/z 319.052).
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for in vitro studies).
  • Elemental analysis to validate stoichiometry.
    • Contaminants like unreacted glycine or sulfonyl chloride intermediates should be quantified .

Q. What is the proposed mechanism of action for This compound in biochemical assays?

  • Methodology : Structural analogs (e.g., sivelestat, N-[(2-sulfonamidophenyl)benzoyl]glycine) inhibit serine proteases like neutrophil elastase via competitive binding to the active site. For this compound, perform:

  • Enzyme kinetics assays (e.g., fluorogenic substrate hydrolysis) to determine IC₅₀ values.
  • Molecular docking simulations (using software like AutoDock Vina) to predict interactions with target enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for This compound across different solvent systems?

  • Methodology :

  • Conduct solubility screens in DMSO, PBS, and ethanol at varying pH (3–10).
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
  • Apply Hansen solubility parameters to predict miscibility with co-solvents (e.g., PEG-400) for in vivo formulations .

Q. What strategies are effective for studying structure-activity relationships (SAR) of This compound derivatives?

  • Methodology :

  • Synthesize analogs with modifications to the benzoyl group (e.g., electron-withdrawing substituents) or sulfonamide linker (e.g., methylene spacers).
  • Test bioactivity in in vitro models (e.g., anti-inflammatory assays using LPS-stimulated macrophages).
  • Analyze trends using multivariate regression to correlate structural features (logP, polar surface area) with potency .

Q. How should researchers design experiments to assess off-target effects of This compound in complex biological systems?

  • Methodology :

  • Perform proteome-wide profiling (e.g., affinity chromatography coupled with LC-MS/MS) to identify unintended protein binders.
  • Validate findings in knockout cell lines (e.g., CRISPR-Cas9-engineered elastase-null cells) to confirm target specificity .

Q. What computational approaches are recommended for predicting the metabolic stability of This compound?

  • Methodology :

  • Use in silico tools like SwissADME to predict cytochrome P450 metabolism sites.
  • Validate with microsomal stability assays (rat/human liver microsomes) and UHPLC-MS/MS to quantify metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.